![molecular formula C15H14O6 B14713213 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate CAS No. 13856-10-5](/img/structure/B14713213.png)
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate is a complex organic compound with a unique structure that includes a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate typically involves the following steps:
Formation of the Benzoannulene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester. This is typically done using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction might yield a tetrahydroxy derivative, while substitution could produce various ester or ether derivatives.
Scientific Research Applications
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-5-carboxylic acid
- 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2,3-diyl diacetate
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
Uniqueness
What sets 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate apart is its specific substitution pattern and functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain types of chemical synthesis and biological studies.
Properties
CAS No. |
13856-10-5 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(4-acetyloxy-5,9-dioxo-7,8-dihydro-6H-benzo[7]annulen-1-yl) acetate |
InChI |
InChI=1S/C15H14O6/c1-8(16)20-12-6-7-13(21-9(2)17)15-11(19)5-3-4-10(18)14(12)15/h6-7H,3-5H2,1-2H3 |
InChI Key |
YWWGUMLQLNAEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=O)CCCC(=O)C2=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


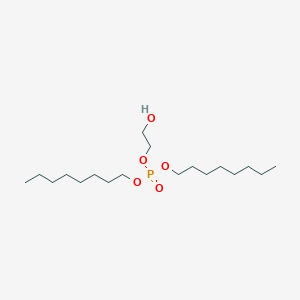

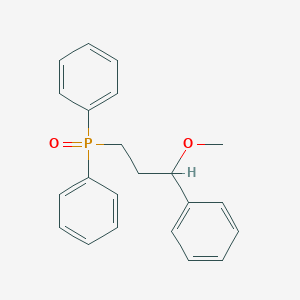
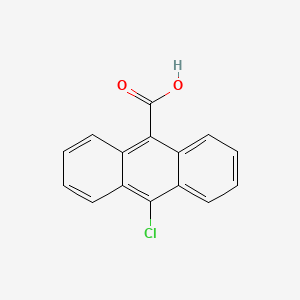
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
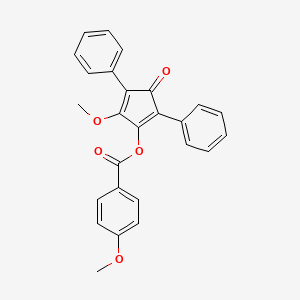
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
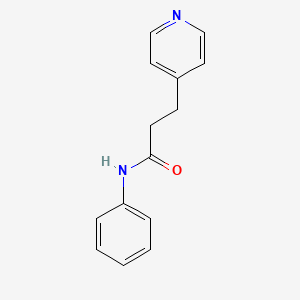
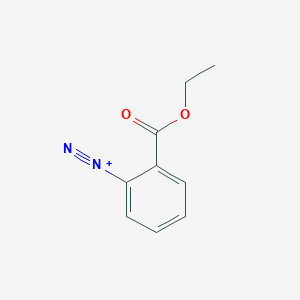


![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)


